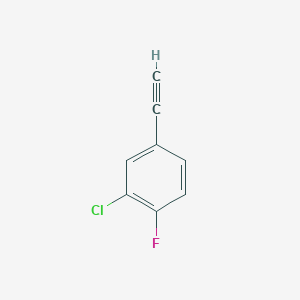
2-Chloro-4-ethynyl-1-fluorobenzene
描述
2-Chloro-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, featuring chlorine, fluorine, and ethynyl substituents on the aromatic ring
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm coupling, the reaction involves two key steps: oxidative addition and transmetalation . The compound might participate in these steps, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s plausible that the compound could be involved in pathways related to carbon–carbon bond formation, given its potential use in sm coupling .
Result of Action
Its potential role in sm coupling suggests it could contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context of its use.
生化分析
Biochemical Properties
3-Chloro-4-fluorophenylacetylene plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme implicated in melanin production . The compound interacts with the catalytic site of tyrosinase from Agaricus bisporus, enhancing its inhibitory activity due to the presence of the 3-chloro-4-fluorophenyl fragment . This interaction is significant for pharmaceutical and cosmetic applications, as it can help in developing new agents to address skin pigmentation disorders and neurodegenerative processes.
Cellular Effects
3-Chloro-4-fluorophenylacetylene has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting tyrosinase activity, which in turn affects melanin production in melanocytes . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on melanin production makes it a potential candidate for treating hyperpigmentation disorders and studying the underlying mechanisms of melanin synthesis.
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-fluorophenylacetylene involves its binding interactions with biomolecules, particularly tyrosinase . The compound’s 3-chloro-4-fluorophenyl fragment enhances its ability to establish profitable contact with the catalytic site of tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin production, which can be beneficial for cosmetic and pharmaceutical applications. Additionally, docking analysis supports the compound’s higher potency compared to reference compounds .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-fluorophenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models.
Metabolic Pathways
3-Chloro-4-fluorophenylacetylene is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism may affect metabolic flux and metabolite levels, which can have downstream effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
3-Chloro-4-fluorophenylacetylene’s subcellular localization affects its activity and function within cells The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluorobenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and an ethynylating agent such as trimethylsilylacetylene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Deprotection: If a protected ethynyl group is used, such as trimethylsilylacetylene, a deprotection step is required to obtain the free ethynyl group. This can be achieved using a base such as potassium carbonate in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-4-ethynyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
2-Chloro-4-ethynyl-1-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the chlorine substituent.
2-Chloro-4-ethynylbenzene: Similar structure but lacks the fluorine substituent.
4-Ethynyl-1-fluorobenzene: Similar structure but lacks the chlorine substituent.
Uniqueness
2-Chloro-4-ethynyl-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to similar compounds.
属性
IUPAC Name |
2-chloro-4-ethynyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPRSQLKFAHAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


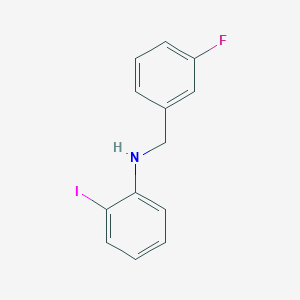

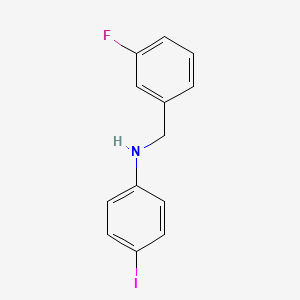
![Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate](/img/structure/B3335130.png)
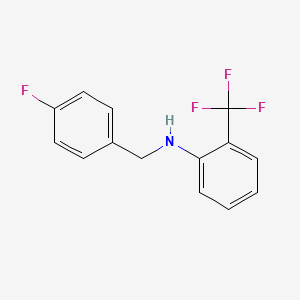
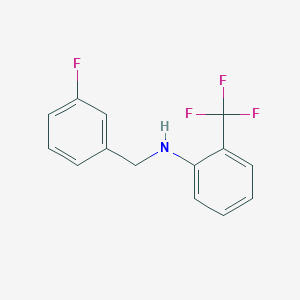
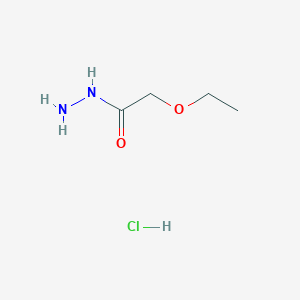
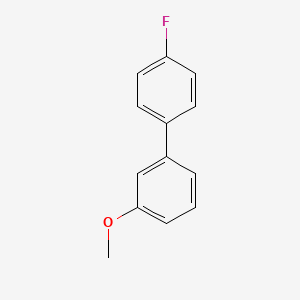
![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)
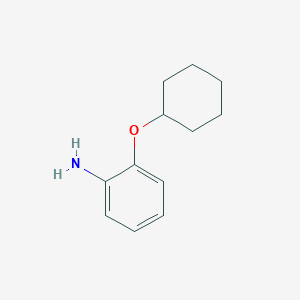
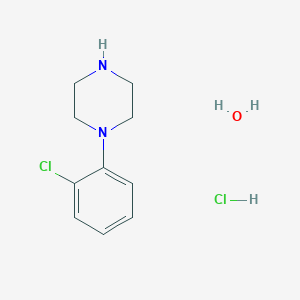
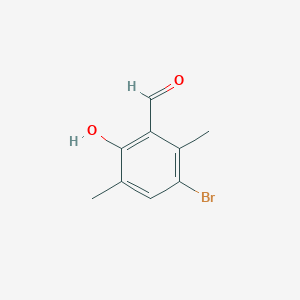
![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)
